
1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H7Cl3O. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a chloromethyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene typically involves the chlorination of 2-methoxybenzyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include 1,5-dichloro-3-(hydroxymethyl)-2-methoxybenzene or 1,5-dichloro-3-(aminomethyl)-2-methoxybenzene.
Oxidation: Products include 1,5-dichloro-3-formyl-2-methoxybenzene or 1,5-dichloro-3-carboxy-2-methoxybenzene.
Reduction: The major product is 1,5-dichloro-3-methyl-2-methoxybenzene.
Aplicaciones Científicas De Investigación
1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dichloro-3-(chloromethyl)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1,5-Dichloro-3-(chloromethyl)-2-(cyclopentyloxy)benzene: Contains a cyclopentyloxy group instead of a methoxy group.
1,5-Dichloro-3-(chloromethyl)-2-(3-ethoxypropoxy)benzene: Features a 3-ethoxypropoxy group.
Uniqueness
1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group creates a unique electronic environment on the benzene ring, influencing its behavior in various chemical reactions.
Propiedades
Fórmula molecular |
C8H7Cl3O |
|---|---|
Peso molecular |
225.5 g/mol |
Nombre IUPAC |
1,5-dichloro-3-(chloromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H7Cl3O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 |
Clave InChI |
FUJZMLUYIBCPOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)
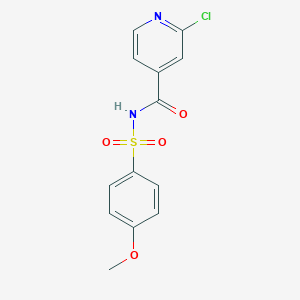
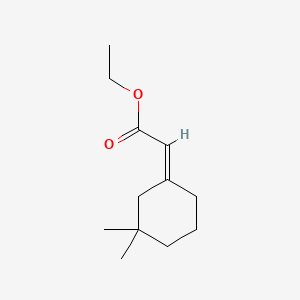
![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
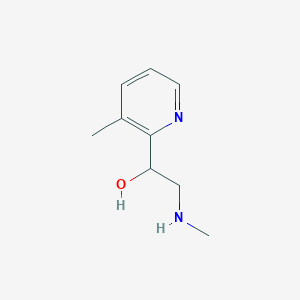
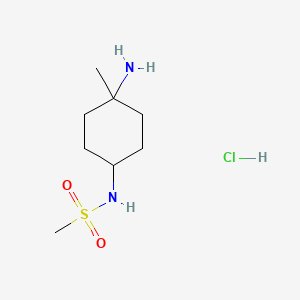
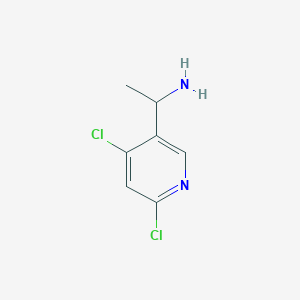
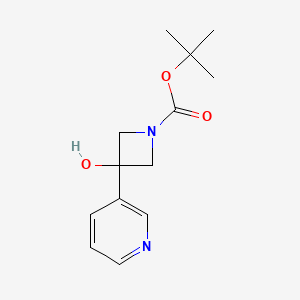
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
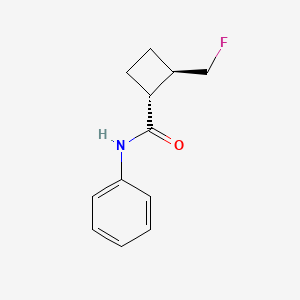
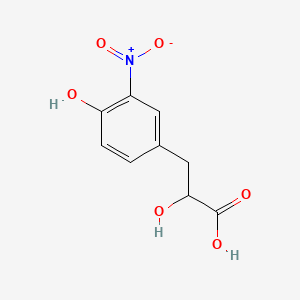

![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)
